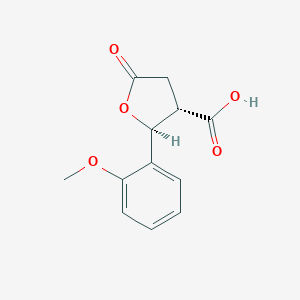

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

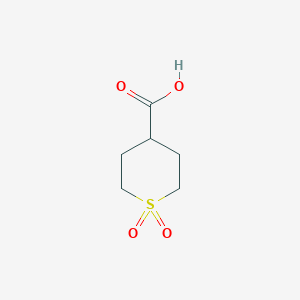

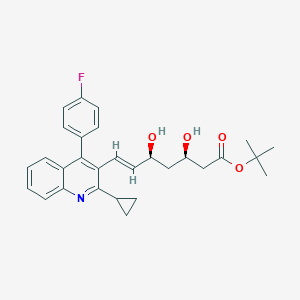

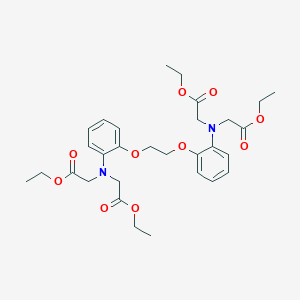

The compound of interest, trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, is a derivative of 5-oxotetrahydrofuran-3-carboxylic acid with a methoxyphenyl group at the 2-position. This structure is related to the compounds discussed in the provided papers, which focus on the synthesis and structural characterization of similar furanoid compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids is achieved through the oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, with the enantioselectivity of the process being influenced by the substituents on the phenyl ring . Although the specific synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furanoid compounds can be complex due to the presence of different substituents and stereochemistry. The synthesis and structural characterization of homochiral homo-oligomers of cis-/trans-furanoid-β-amino acids with a γ-methoxy group have been reported, indicating that the methoxy group acts as a spectator substituent and does not significantly alter the secondary structure of the oligomers . This suggests that the methoxyphenyl group in the compound of interest may not significantly alter the core structure of the tetrahydrofuran ring.

Chemical Reactions Analysis

The chemical reactions of furanoid compounds can vary widely depending on the substituents present. The provided papers do not directly address the chemical reactions of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, but they do provide insights into the reactivity of structurally related compounds. For example, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid and its subsequent transformation into different derivatives demonstrates the potential

科学研究应用

Biomass Conversion and Sustainable Materials

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, though not directly mentioned, relates to the broader category of furan derivatives which are pivotal in converting plant biomass into valuable chemical precursors. An important derivative, 5-Hydroxymethylfurfural (HMF), exemplifies the potential of biomass-derived chemicals for replacing non-renewable hydrocarbon sources in producing polymers, fuels, and various functional materials. HMF and its derivatives, including carboxylic acids, are key to developing sustainable materials and chemicals, signifying a shift towards green chemistry and the utilization of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Compounds and Pharmacological Potentials

The exploration of carboxylic acids, such as trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, extends into pharmacology, where similar compounds exhibit anti-cancer and anti-inflammatory properties. For instance, 4′-Geranyloxyferulic acid, a carboxylic acid derivative, has shown promise as an anti-inflammatory and anti-tumor agent, highlighting the pharmacological potential of carboxylic acids derived from natural sources. Such compounds contribute to cancer prevention and exhibit protective effects against tumor growth, emphasizing the importance of carboxylic acids in medicinal chemistry (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Environmental and Industrial Applications

Carboxylic acids are also instrumental in environmental and industrial applications. The study of biocatalyst inhibition by carboxylic acids offers insights into producing bio-renewable fuels and chemicals through microbial fermentation processes. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for engineering robust microbial strains for industrial bioproduction, showcasing the environmental significance of carboxylic acids in biotechnological advancements (Jarboe, Royce, & Liu, 2013).

安全和危害

The safety and hazards associated with a compound also depend on its specific properties. For example, some carboxylic acids can be corrosive, and ethers can be highly flammable6.

未来方向

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have medicinal properties, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects4.

Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information would be needed.

属性

IUPAC Name |

(2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMNYYZCVYAOOF-GZMMTYOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2[C@H](CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)